Pyriminobac
Overview
Description
Pyriminobac, specifically known as this compound-methyl, is a pyrimidine benzoic acid ester herbicide. It is widely recognized for its potential as a weedicide, particularly in agricultural settings. This compound is effective in controlling the growth of various weeds, making it a valuable tool in modern agriculture .
Preparation Methods
The synthesis of pyriminobac-methyl involves several key steps:
Esterification: Starting with 2-acetyl-6-nitrobenzoic acid, an esterification reaction is carried out under an acid catalyst to produce 2-acetyl-6-nitrobenzene methyl formate.
Hydrogenation Reduction: This intermediate undergoes hydrogenation reduction under the catalysis of Ni/Al to yield 2-amino-6-acetylbenzene methyl formate.
Diazotization: The next step involves diazotization to form 6-methyl acetylsalicylate.
Imidization: Imidization is performed using methoxyamine hydrochloride under basic catalysis to produce a salicylic acid midbody, 6-(1-(N-methoxy)ethyl) methyl salicylate.
Condensation: Finally, condensation with 2-mesyl-4,6-dimethoxy pyrimidine results in the formation of this compound-methyl
Chemical Reactions Analysis
Pyriminobac-methyl undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can be reduced during its synthesis, as seen in the hydrogenation reduction step.
Substitution: Substitution reactions are involved in the esterification and diazotization steps.
Common Reagents and Conditions: Acid catalysts, Ni/Al catalysts, and methoxyamine hydrochloride are commonly used in these reactions.
Major Products: The primary product of these reactions is this compound-methyl, with intermediates such as 2-acetyl-6-nitrobenzene methyl formate and 2-amino-6-acetylbenzene methyl formate
Scientific Research Applications
Pyriminobac-methyl has a wide range of applications in scientific research:
Agriculture: It is primarily used as a herbicide to control weeds in various crops, including rice paddies.
Environmental Studies: Research has been conducted to understand its environmental behavior, including adsorption, desorption, degradation, and leaching in different soil types.
Chemistry: The compound’s synthesis and reactions are of interest in organic chemistry, particularly in the study of pyrimidine derivatives
Mechanism of Action
Pyriminobac-methyl exerts its herbicidal effects by inhibiting acetolactate synthase (ALS), an enzyme crucial for the biosynthesis of branched-chain amino acids in plants. This inhibition disrupts protein synthesis, leading to the death of the targeted weeds .
Comparison with Similar Compounds
Pyriminobac-methyl belongs to the pyrimidine benzoic acid ester family of herbicides. Similar compounds include:
- Bispyribac-Na
- Pyribenzoxim
- Pyriftalid
- Pyrithiobac-Na
Compared to these compounds, this compound-methyl is unique due to its specific molecular structure and its high efficacy in controlling a broad spectrum of weeds .
Properties
IUPAC Name |
2-(4,6-dimethoxypyrimidin-2-yl)oxy-6-(N-methoxy-C-methylcarbonimidoyl)benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O6/c1-9(19-24-4)10-6-5-7-11(14(10)15(20)21)25-16-17-12(22-2)8-13(18-16)23-3/h5-8H,1-4H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEIKMOQTJBGGAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC)C1=C(C(=CC=C1)OC2=NC(=CC(=N2)OC)OC)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O6 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80869854 | |
Record name | 2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]-6-(N-methoxyethanimidoyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80869854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.32 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136191-56-5 | |
Record name | Pyriminobac | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=136191-56-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyriminobac [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136191565 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]-6-(N-methoxyethanimidoyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80869854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PYRIMINOBAC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/324VPI7F2Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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